N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with various aldehydes, ketones, or acids under different reaction conditions and catalysts . For instance, the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane at reflux can yield benzoxazole derivatives . Industrial production methods may involve the use of metal catalysts, nanocatalysts, or ionic liquid catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like FeCl3 for aerobic oxidation and reducing agents like hydrazine hydrate for reduction reactions . Substitution reactions can be facilitated by using appropriate nucleophiles or electrophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In medicinal chemistry, benzoxazole derivatives have shown promise as antimicrobial, antifungal, anticancer, and anti-inflammatory agents . These compounds have also been investigated for their potential use in treating neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease . In the pharmaceutical industry, benzoxazole derivatives are used as intermediates for the synthesis of new drugs with improved efficacy and safety profiles . Additionally, these compounds have applications in the development of new materials with unique properties for industrial use .
Mechanism of Action
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzoxazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, these compounds can modulate the activity of neurotransmitter receptors, contributing to their potential use in treating neurological disorders .
Comparison with Similar Compounds
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can be compared with other benzoxazole derivatives, such as 2-aminobenzoxazole and 5,7-dichloro-1,3-benzoxazol-2-yl derivatives . These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C18H10ClN3O5 |
---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C18H10ClN3O5/c19-11-4-5-14-13(9-11)21-18(27-14)10-2-1-3-12(8-10)20-17(23)15-6-7-16(26-15)22(24)25/h1-9H,(H,20,23) |
InChI Key |
PZJFUOTVNHCYNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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